molecular formula C9H10N4 B13210555 4-Methyl-3-(2h-1,2,3-triazol-2-yl)aniline

4-Methyl-3-(2h-1,2,3-triazol-2-yl)aniline

Cat. No.: B13210555
M. Wt: 174.20 g/mol
InChI Key: HOHTWISQCHHBPV-UHFFFAOYSA-N
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Description

4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-nitroaniline and sodium azide.

    Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cycloaddition reaction

    Reduction: The nitro group in the intermediate product is reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine group.

    Substitution: The compound can participate in substitution reactions, where the triazole ring or the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Anticancer Research: It is being investigated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.

Industry:

    Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.

    Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to cytotoxic effects on cancer cells. The triazole ring can also interact with metal ions, forming stable complexes that enhance its biological activity.

Comparison with Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar structural features.

    4-Methyl-1,2,3-triazole: A compound with a methyl group attached to the triazole ring.

    3-(2H-1,2,3-Triazol-2-yl)aniline: A compound with an aniline group attached to the triazole ring.

Uniqueness: 4-Methyl-3-(2H-1,2,3-triazol-2-yl)aniline is unique due to the presence of both a methyl group and an aniline group attached to the triazole ring. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-3-(triazol-2-yl)aniline

InChI

InChI=1S/C9H10N4/c1-7-2-3-8(10)6-9(7)13-11-4-5-12-13/h2-6H,10H2,1H3

InChI Key

HOHTWISQCHHBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N2N=CC=N2

Origin of Product

United States

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